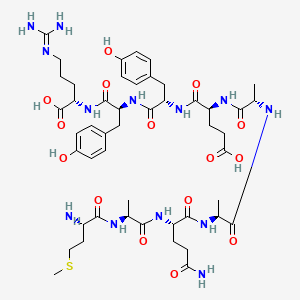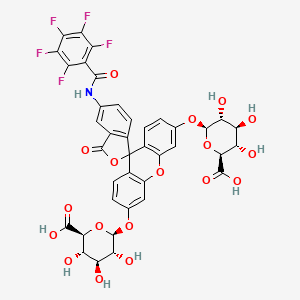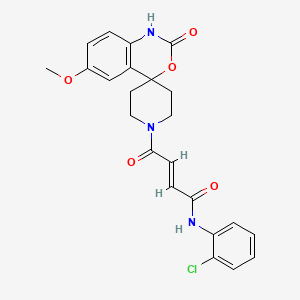
Antifungal agent 39
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antifungal agent 39 is a synthetic compound designed to combat fungal infections. It belongs to a class of antifungal agents that target specific components of fungal cells, thereby inhibiting their growth and proliferation. This compound is particularly effective against a wide range of fungal pathogens, making it a valuable tool in both clinical and industrial settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Antifungal agent 39 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. This is followed by the introduction of functional groups that enhance the antifungal activity of the compound. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired chemical bonds.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. This includes maintaining optimal temperatures, pressures, and pH levels throughout the synthesis process. Quality control measures are also implemented to monitor the consistency and efficacy of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Antifungal agent 39 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more reactive intermediates.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group in the molecule is replaced by another, altering the chemical properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions are optimized to achieve the desired chemical transformations efficiently.
Major Products Formed
The major products formed from these reactions are typically more potent derivatives of this compound. These derivatives often exhibit enhanced antifungal activity and improved pharmacokinetic properties, making them more effective in clinical applications.
Aplicaciones Científicas De Investigación
Antifungal agent 39 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of antifungal activity and to develop new synthetic methodologies.
Biology: Employed in research to understand the cellular processes affected by antifungal agents and to identify potential targets for new drugs.
Medicine: Utilized in clinical trials to evaluate its efficacy and safety in treating fungal infections. It is also used in combination therapies to enhance the effectiveness of existing antifungal treatments.
Industry: Applied in the development of antifungal coatings and materials to prevent fungal contamination in various industrial processes.
Mecanismo De Acción
Antifungal agent 39 exerts its effects by targeting specific components of the fungal cell membrane. It binds to ergosterol, a key sterol in the fungal cell membrane, disrupting its structure and function. This leads to increased membrane permeability, causing the leakage of essential cellular contents and ultimately resulting in cell death. The compound also inhibits the synthesis of ergosterol, further compromising the integrity of the fungal cell membrane.
Comparación Con Compuestos Similares
Similar Compounds
Azoles: These compounds also inhibit ergosterol synthesis but differ in their chemical structure and spectrum of activity.
Polyenes: These agents bind to ergosterol and create pores in the fungal cell membrane, leading to cell death.
Echinocandins: These compounds inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.
Uniqueness of Antifungal agent 39
This compound is unique in its dual mechanism of action, targeting both ergosterol binding and synthesis. This dual action makes it more effective against a broader range of fungal pathogens and reduces the likelihood of resistance development. Additionally, its chemical structure allows for modifications that can enhance its antifungal activity and pharmacokinetic properties.
Propiedades
Fórmula molecular |
C23H22ClN3O5 |
|---|---|
Peso molecular |
455.9 g/mol |
Nombre IUPAC |
(E)-N-(2-chlorophenyl)-4-(6-methoxy-2-oxospiro[1H-3,1-benzoxazine-4,4'-piperidine]-1'-yl)-4-oxobut-2-enamide |
InChI |
InChI=1S/C23H22ClN3O5/c1-31-15-6-7-18-16(14-15)23(32-22(30)26-18)10-12-27(13-11-23)21(29)9-8-20(28)25-19-5-3-2-4-17(19)24/h2-9,14H,10-13H2,1H3,(H,25,28)(H,26,30)/b9-8+ |
Clave InChI |
ZKKKFKHQKHTDTC-CMDGGOBGSA-N |
SMILES isomérico |
COC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)C(=O)/C=C/C(=O)NC4=CC=CC=C4Cl |
SMILES canónico |
COC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)C(=O)C=CC(=O)NC4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R,3S)-4-hydroxy-3-methoxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12396938.png)

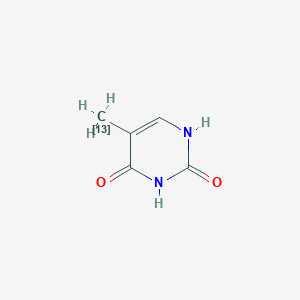
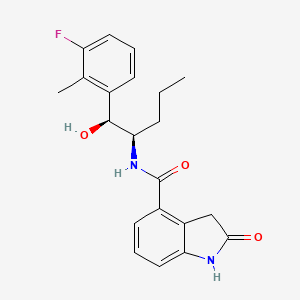
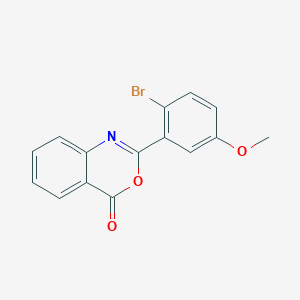
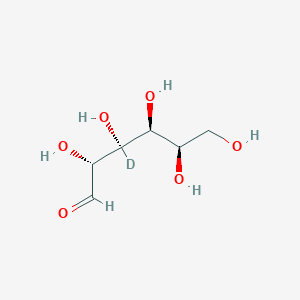
![[(1R,2S,5R,6S,7S,8R,10S,11S,14Z,16Z,18S,19S,22R,24R,25S,26R,28S,30S,31R,33S)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] 3-methylbutanoate](/img/structure/B12396995.png)
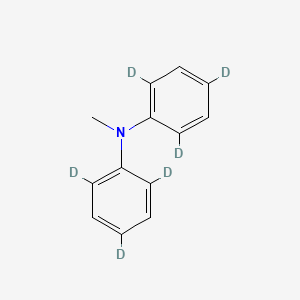
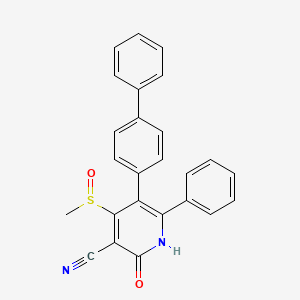
![4-[(1R,4R,10S,13S,16S,18R)-10-[3-[[acetamido(amino)methylidene]amino]propyl]-18-hydroxy-16-(1H-imidazol-5-ylmethyl)-3,9,12,15,20-pentaoxo-2,8,11,14,17-pentazatricyclo[15.2.1.04,8]icosan-13-yl]butanoic acid](/img/structure/B12397012.png)
